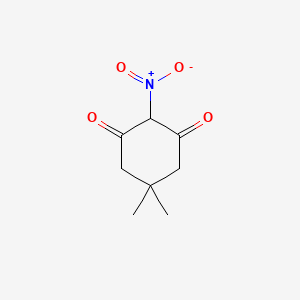
2-(3,4-dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione
説明
2-(3,4-dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione, also known as Dichlorophenyl-methyl-oxadiazinyl-dione (DMOD), is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMOD is a heterocyclic compound with a molecular formula of C9H6Cl2N2O2 and a molecular weight of 247.06 g/mol.
作用機序
The mechanism of action of DMOD is not fully understood. However, studies have shown that DMOD inhibits the activity of various enzymes including proteases, phosphatases, and kinases. DMOD has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMOD has been shown to have both biochemical and physiological effects. Biochemically, DMOD has been shown to inhibit the activity of various enzymes including proteases, phosphatases, and kinases. Physiologically, DMOD has been shown to induce apoptosis in cancer cells and has also been shown to have antifungal and antiviral activity.
実験室実験の利点と制限
One advantage of using DMOD in lab experiments is its potential as a versatile precursor for the synthesis of various materials including metal-organic frameworks and polymers. Another advantage is its potential as a herbicide and insecticide in agriculture. One limitation of using DMOD in lab experiments is its toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of DMOD. One direction is the development of more efficient and environmentally friendly synthesis methods. Another direction is the investigation of DMOD's potential as a therapeutic agent for the treatment of various diseases including cancer, fungal infections, and viral infections. Further research is also needed to fully understand the mechanism of action of DMOD and its potential applications in materials science.
科学的研究の応用
DMOD has been studied for its potential applications in various fields including agriculture, medicine, and materials science. In agriculture, DMOD has shown promising results as a herbicide and insecticide. In medicine, DMOD has been studied for its potential use as an anticancer agent, antifungal agent, and antiviral agent. In materials science, DMOD has been studied for its potential use as a precursor for the synthesis of various materials including metal-organic frameworks and polymers.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O3/c1-5-9(15)13-10(16)14(17-5)6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBSHECYQXNQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N(O1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B3822227.png)
![4-[(benzylimino)methyl]-1,2-benzenediol](/img/structure/B3822229.png)

![3-{[(2,5-dichlorophenyl)amino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B3822237.png)
![2-benzyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3822245.png)

![4-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-N,N-dimethylbenzamide](/img/structure/B3822253.png)
![N-methyl-2-morpholin-4-yl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B3822261.png)


![4,4'-[13-(ethoxycarbonyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl]dibenzoic acid](/img/structure/B3822285.png)
![3-(4-chlorobutanoyl)-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B3822288.png)

![2,7-bis(4'-chloro-4-biphenylyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B3822325.png)